molecular formula C14H30O2 B14296332 1,4-Butanediol, 2-decyl- CAS No. 120902-88-7

1,4-Butanediol, 2-decyl-

Cat. No.: B14296332
CAS No.: 120902-88-7
M. Wt: 230.39 g/mol
InChI Key: FHXBCFFDAGGOMR-UHFFFAOYSA-N
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Description

1,4-Butanediol, 2-decyl- is an organic compound belonging to the family of diols, which are compounds containing two hydroxyl (OH) groups. This compound is a derivative of 1,4-butanediol, with a decyl group attached to the second carbon atom. It is a colorless, viscous liquid that is used in various industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,4-butanediol, 2-decyl- can be achieved through several methods. One common synthetic route involves the reaction of 1,4-butanediol with a decyl halide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours.

Industrial production methods for 1,4-butanediol, 2-decyl- often involve the continuous hydrogenation of 2-butyne-1,4-diol using modified nickel catalysts. This process is carried out at temperatures between 80-170°C and pressures of 250-300 bar .

Chemical Reactions Analysis

1,4-Butanediol, 2-decyl- undergoes various chemical reactions, including:

    Oxidation: When exposed to oxidizing agents, 1,4-butanediol, 2-decyl- can be converted into corresponding aldehydes or carboxylic acids.

    Reduction: This compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include tetrahydrofuran, butyrolactone, and various esters .

Scientific Research Applications

1,4-Butanediol, 2-decyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-butanediol, 2-decyl- involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and transport of other compounds. Additionally, it can undergo enzymatic conversion to form active metabolites that participate in biochemical reactions. For example, it can be converted to gamma-hydroxybutyrate (GHB) through enzymatic oxidation .

Comparison with Similar Compounds

1,4-Butanediol, 2-decyl- can be compared with other similar compounds, such as:

The uniqueness of 1,4-butanediol, 2-decyl- lies in its decyl group, which imparts distinct chemical and physical properties, making it suitable for specific industrial and research applications.

Properties

CAS No.

120902-88-7

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

2-decylbutane-1,4-diol

InChI

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14-16H,2-13H2,1H3

InChI Key

FHXBCFFDAGGOMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCO)CO

Origin of Product

United States

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